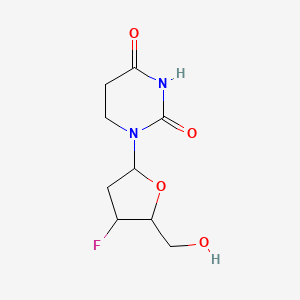

2'',3''-Dideoxy-3''-fluoro-alpha-uridine

Description

Conceptual Framework of Nucleoside Analog Chemistry in Chemical Biology

Nucleoside analogs are structurally similar to natural nucleosides, the building blocks of DNA and RNA. This structural mimicry allows them to interact with the cellular machinery involved in nucleic acid synthesis and metabolism. The core concept behind their utility in chemical biology lies in the strategic chemical modifications made to either the nucleobase or the sugar moiety. These modifications can lead to a variety of outcomes, such as chain termination of DNA or RNA synthesis, inhibition of key enzymes, or altered recognition by cellular proteins.

Dideoxynucleosides, which lack hydroxyl groups at both the 2' and 3' positions of the sugar ring, are a prominent example of this concept. The absence of the 3'-hydroxyl group is particularly significant, as it is essential for the formation of the phosphodiester bond that links nucleotides together during DNA and RNA synthesis. Consequently, when a dideoxynucleoside is incorporated into a growing nucleic acid chain, it acts as a terminator, preventing further elongation. This mechanism of action has been foundational to techniques like Sanger sequencing of DNA and the development of antiviral therapies.

Historical and Contemporary Significance of Fluorinated Dideoxynucleosides in Biochemical Investigations

The introduction of a fluorine atom into the sugar moiety of dideoxynucleosides has proven to be a particularly fruitful area of research. Fluorine's high electronegativity and small size can significantly alter the electronic and conformational properties of the nucleoside without introducing substantial steric hindrance. This can lead to enhanced metabolic stability, increased affinity for target enzymes, and improved biological activity.

Historically, the development of fluorinated nucleosides has been closely tied to the search for potent antiviral and anticancer agents. For example, 3'-fluoro-substituted 2',3'-dideoxynucleosides have been extensively investigated for their ability to inhibit viral reverse transcriptases. The fluorine atom at the 3' position can enhance the compound's activity and selectivity against viral enzymes over host cell polymerases.

In contemporary biochemical investigations, fluorinated dideoxynucleosides continue to be of great interest. They are used as probes to study the structure and function of DNA polymerases and other enzymes involved in nucleic acid metabolism. The unique properties of the fluorine atom also make these compounds valuable tools in 19F NMR spectroscopy, allowing for detailed studies of biomolecular interactions and dynamics.

Research Trajectories Pertaining to 2',3'-Dideoxy-3'-fluoro-alpha-uridine (B1621490) and its Structural Congeners

Research into 2',3'-Dideoxy-3'-fluoro-alpha-uridine and its related compounds is driven by the desire to understand the structure-activity relationships of nucleoside analogs. A key area of investigation is the impact of the stereochemistry at the anomeric carbon (C1' of the sugar). In naturally occurring nucleosides, the nucleobase is in the beta-configuration. The alpha-anomer, such as in 2',3'-Dideoxy-3'-fluoro-alpha-uridine, represents an unnatural configuration that can lead to distinct biological properties.

While the beta-anomers of many nucleoside analogs have been extensively studied and developed into therapeutic agents, research into the corresponding alpha-anomers is less mature. However, studies on other alpha-nucleosides have shown that they can exhibit interesting biological activities, sometimes equal to or even exceeding that of their beta counterparts. researchgate.net For instance, some alpha-anomers have demonstrated growth inhibitory properties against cancer cells. researchgate.net

Current and future research trajectories for 2',3'-Dideoxy-3'-fluoro-alpha-uridine and its congeners likely involve:

Synthesis and Characterization: Developing efficient synthetic routes to produce the pure alpha-anomer and its derivatives for biological evaluation.

Conformational Analysis: Studying the three-dimensional structure of the alpha-anomer to understand how its shape influences its interaction with biological targets. Conformational studies on α-nucleosides have revealed distinct differences compared to their β-anomeric counterparts. nih.gov

Biological Screening: Testing the compound's activity against a range of biological targets, including viral enzymes, cancer cell lines, and other relevant cellular pathways.

Comparative Studies: Directly comparing the biological activity and mechanism of action of the alpha-anomer to its more conventional beta-anomer to elucidate the role of anomeric configuration in determining biological function.

Due to the relative novelty of this specific alpha-anomer, detailed research findings are still emerging. However, the foundational knowledge gained from the study of other fluorinated dideoxynucleosides and alpha-anomeric nucleosides provides a strong rationale for its continued investigation.

Interactive Data Tables

While specific experimental data for 2',3'-Dideoxy-3'-fluoro-alpha-uridine is not widely available in the public domain, the following table provides a comparative overview of the general characteristics of alpha and beta nucleoside anomers based on existing literature.

| Property | α-Anomer | β-Anomer |

| Glycosidic Bond Orientation | The nucleobase is on the opposite side of the sugar ring from the 5'-hydroxymethyl group (trans). | The nucleobase is on the same side of the sugar ring as the 5'-hydroxymethyl group (cis). |

| Natural Abundance | Rare in nature. | The predominant form in naturally occurring nucleic acids (DNA and RNA). |

| Conformational Preference | Often exhibits different sugar pucker and glycosidic bond conformations compared to the β-anomer. nih.gov | Adopts well-characterized conformations that are essential for the formation of stable nucleic acid duplexes. |

| Enzymatic Recognition | Generally, a poorer substrate for enzymes that process natural nucleosides. | Readily recognized and processed by most enzymes involved in nucleic acid metabolism. |

| Biological Activity | Can exhibit unique biological activities, including antiviral and anticancer effects, that may differ from the β-anomer. researchgate.net | Many clinically important antiviral and anticancer drugs are β-anomeric nucleoside analogs. |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H13FN2O4 |

|---|---|

Molecular Weight |

232.21 g/mol |

IUPAC Name |

1-[4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione |

InChI |

InChI=1S/C9H13FN2O4/c10-5-3-8(16-6(5)4-13)12-2-1-7(14)11-9(12)15/h5-6,8,13H,1-4H2,(H,11,14,15) |

InChI Key |

OCCYRAYDRQRJEF-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C(=O)NC1=O)C2CC(C(O2)CO)F |

Origin of Product |

United States |

Molecular Mechanisms of Action and Biochemical Interactions

Enzymatic Inhibition Profiles of 5-fluoro-2',3'-dideoxy-3'-fluorouridine (B1194641)

Research has shown that 5-fluoro-2',3'-dideoxy-3'-fluorouridine is not a substrate for the enzyme thymidine (B127349) phosphorylase. However, it does act as a weak, noncompetitive inhibitor of this enzyme. The inhibition constant (Ki) for this interaction has been determined to be 1.7 mM. asm.org This indicates a low affinity of the compound for the enzyme and suggests that it is not readily degraded by this pathway, which could influence its bioavailability and metabolic fate.

The phosphorylated form of the derivative, 5-fluoro-2',3'-dideoxy-3'-fluorouridine 5'-phosphate (3'-FFdUMP), has been identified as an inhibitor of thymidylate synthetase. asm.org This enzyme is crucial for the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis.

In the absence of the cofactor 5,10-methylenetetrahydrofolate, 3'-FFdUMP acts as a competitive inhibitor of thymidylate synthetase with respect to the natural substrate, deoxyuridylate (dUMP). asm.org The inhibition constant (Ki) for this competitive inhibition is 0.13 mM. asm.org

Table 1: Competitive Inhibition of Thymidylate Synthetase by 3'-FFdUMP

| Inhibitor | Substrate | Enzyme | Inhibition Type | Ki (mM) |

|---|

The inhibitory activity of 3'-FFdUMP on thymidylate synthetase becomes more complex in the presence of the cofactor 5,10-methylenetetrahydrofolate. Under these conditions, the inhibition is time-dependent and follows first-order kinetics, with an observed rate constant (kon(obsd)) of 0.029 s-1. asm.org This suggests a two-stage inhibition model.

The time-dependent inhibition is indicative of the formation of a tight-binding complex between the enzyme, the inhibitor, and the cofactor. A complex formed between [6-3H]3'-FFdUMP and thymidylate synthetase can be isolated, demonstrating its stability. asm.org The dissociation of this complex is slow, with an observed dissociation rate constant (koff(obsd)) of 1.4 x 10-2 min-1. asm.org This dissociation rate is comparable to that of the potent thymidylate synthetase inhibitor 5-fluoro-2'-deoxyuridylate (FdUMP), which has a koff(obsd) of 1.3 x 10-2 min-1 from its ternary complex. asm.org This two-stage model involves an initial reversible binding of the inhibitor to the enzyme, followed by a slower conversion to a tightly bound, stable complex. asm.org

Table 2: Kinetic Constants for the Interaction of 3'-FFdUMP with Thymidylate Synthetase

| Parameter | Value |

|---|---|

| kon(obsd) | 0.029 s-1 |

Specific data on the engagement of 2'',3''-Dideoxy-3''-fluoro-alpha-uridine with other uridine-nucleotide utilizing enzymes and metabolic pathways is not available. Generally, nucleoside analogs require intracellular phosphorylation to their active triphosphate forms to exert their biological effects, such as the inhibition of viral reverse transcriptases or DNA polymerases. nih.gov The initial phosphorylation step is often catalyzed by cellular nucleoside kinases, such as uridine-cytidine kinase or thymidine kinase. The substrate specificity of these kinases can be a determining factor in the activation and subsequent activity of a nucleoside analog. Once phosphorylated, the triphosphate form can compete with natural nucleoside triphosphates for incorporation into nascent DNA or RNA chains, leading to chain termination if the analog lacks a 3'-hydroxyl group, as is the case with dideoxynucleosides.

Inhibition of Deoxyribonucleotide Biosynthetic Enzymes (e.g., Thymidylate Synthetase)

The biological activity of this compound and its analogs stems from their ability to act as chain terminators in nucleic acid synthesis and to interact with key enzymes involved in nucleotide metabolism.

Interference with Nucleic Acid Synthesis and Replication Processes

Molecular Inhibition of DNA Synthesis Pathways

The primary mechanism by which many nucleoside analogs, including fluorinated dideoxynucleosides, exert their biological effects is through the inhibition of DNA synthesis. youtube.com These compounds, after intracellular phosphorylation to their triphosphate forms, can be incorporated into growing DNA chains by viral or cellular polymerases. The absence of a 3'-hydroxyl group on the sugar moiety prevents the formation of a phosphodiester bond with the next incoming nucleotide, leading to chain termination. nih.gov

For instance, the 5'-triphosphate of a related compound, 2',3'-dideoxy-3'-fluorouridine (B52696) (FddUrd), and its 5-chloro derivative are potent and selective inhibitors of HIV reverse transcriptase. nih.gov The 5-chloro derivative, in particular, demonstrated high selectivity, with an IC50 value of 0.04 ± 0.006 microM for HIV reverse transcriptase. nih.gov This highlights the potential of such modifications to enhance the inhibitory activity of the nucleoside analog.

Another related compound, 5-fluoro-2',3'-dideoxy-3'-fluorouridine 5'-phosphate (3'-FFdUMP), has been shown to inhibit thymidylate synthetase, a crucial enzyme in the de novo synthesis of thymidine monophosphate (dTMP), a necessary precursor for DNA synthesis. nih.govpatsnap.com This inhibition is competitive with respect to the natural substrate, deoxyuridylate, with a Ki of 0.13 mM. nih.gov In the presence of the cofactor 5,10-methylenetetrahydrofolate, the inhibition becomes time-dependent, suggesting the formation of a tight-binding complex. nih.gov

Modulation of RNA Metabolism and Processing

While the primary target of many dideoxynucleoside analogs is DNA synthesis, some can also influence RNA metabolism. For example, 3′-deoxy-3′-fluoroadenosine has been observed to inhibit the incorporation of radiolabeled uridine (B1682114) into cellular RNA, indicating an abrogation of cellular RNA synthesis. nih.gov The triphosphate form of 4'-fluoro uridine has been identified as an effective inhibitor of HCV RNA-dependent RNA polymerase. researchgate.net Furthermore, some fluorinated nucleoside analogs can be incorporated into RNA, leading to disruptions in RNA processing and function. patsnap.com Fully 2'-deoxy-2'-fluoro substituted nucleic acids have demonstrated resistance to digestion by ribonucleases, which could impact RNA stability and function if such modified nucleotides are incorporated. nih.gov

Cellular Pathway Modulation by Fluorinated Dideoxynucleosides

Beyond direct interference with nucleic acid synthesis, fluorinated dideoxynucleosides can modulate various cellular pathways, including those leading to programmed cell death and those involved in viral maturation.

Activation or Modulation of Apoptosis Pathways (in related nucleoside analogs)

The disruption of DNA synthesis and the induction of DNA damage by nucleoside analogs can trigger apoptotic pathways. patsnap.com For instance, treatment of TBEV-infected cells with 3′-deoxy-3′-fluoroadenosine was shown to suppress the formation of cytopathic effects and apoptosis. nih.gov The accumulation of DNA strand breaks and faulty repair mechanisms resulting from the incorporation of fluorinated pyrimidine (B1678525) analogs into DNA can lead to cytotoxicity and apoptosis, particularly in rapidly dividing cancer cells. patsnap.com

Effects on Viral Glycoprotein (B1211001) Processing and Assembly (in related uridine derivatives)

While direct evidence for this compound is limited, related uridine derivatives have been shown to affect viral glycoprotein processing. The proper glycosylation of viral envelope proteins is often crucial for viral assembly and infectivity. Nucleoside analogs can interfere with the synthesis or availability of nucleotide sugars required for these glycosylation reactions.

Metabolic Transformations and Enzymatic Stability at the Molecular Level

The efficacy of a nucleoside analog is heavily dependent on its metabolic activation and its stability against enzymatic degradation. The introduction of a fluorine atom can significantly alter these properties. mdpi.com Fluorine can increase the stability of the N-glycosidic and phosphoester bonds, making the nucleoside more resistant to degradation by phosphorylases and esterases. nih.gov

For intracellular activity, this compound must be phosphorylated to its mono-, di-, and triphosphate forms. asm.org The initial phosphorylation is often the rate-limiting step and is carried out by cellular nucleoside kinases such as deoxycytidine kinase. nih.gov

Studies on related compounds have provided insights into their metabolic fate. For example, 2',3'-dideoxy-2',3'-didehydrouridine (DDUN) did not show enzymatic degradation in human plasma. jst.go.jpnih.gov In the case of 5-Chloro-2',3'-dideoxy-3'-fluorouridine, the principal metabolite identified in plasma was its 5'-O-glucuronide conjugate. nih.gov

The stability of these compounds can be pH-dependent. While the chemical degradation of DDUN was not pH-dependent, a related compound, 2',3'-dideoxy-2',3'-didehydrocytidine (DDCN), degraded rapidly under acidic conditions but was more stable in basic conditions. jst.go.jpnih.gov

Interactive Data Table: Enzyme Inhibition by a Related Compound

| Compound | Enzyme | Inhibition Constant (Ki) | Notes |

| 3'-FFdUMP | Thymidylate Synthetase | 0.13 mM | Competitive with deoxyuridylate. nih.gov |

| 3'-FFdUrd | Thymidine Phosphorylase | 1.7 mM | Weak, noncompetitive inhibitor. nih.gov |

Interactive Data Table: HIV Reverse Transcriptase Inhibition by a Related Compound

| Compound | IC50 |

| 5'-triphosphate of FddUrd | 0.07 +/- 0.01 microM nih.gov |

| 5'-triphosphate of 5-Chloro-FddUrd | 0.04 +/- 0.006 microM nih.gov |

Susceptibility or Resistance to Deamination (in analogous fluoro-dideoxyadenosine compounds)

The introduction of a fluorine atom into nucleoside analogs can significantly alter their metabolic stability, particularly their resistance to deamination. This is a crucial factor as deamination can inactivate the compound or alter its metabolic pathway. Studies on analogous fluoro-dideoxyadenosine compounds demonstrate that fluorination generally enhances resistance to enzymatic deamination.

For instance, 4′-ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) is rendered less susceptible to adenosine (B11128) deaminase due to the presence of a fluorine group in the 2-position. researchgate.net This reduced deamination contributes to a longer intracellular half-life compared to similar non-halogenated compounds, which can lead to more efficient production of the active triphosphate metabolite. researchgate.net The electronegative 2-fluoro group is thought to cause a significant decrease in the pKa at the N1 position of the adenine (B156593) base, which creates a high energy barrier for the N1 protonation step required in the deamination reaction. researchgate.net

Similarly, 2'-fluoro-2',3'-dideoxyarabinosyladenine (2'-F-dd-ara-A) exhibits greater metabolic stability compared to its parent compound, 2',3'-dideoxyadenosine (B1670502) (ddAdo). nih.gov The primary metabolic route for ddAdo in human T lymphoblasts is deamination to 2',3'-dideoxyinosine (ddIno). nih.gov Enzymological studies revealed that 2'-F-dd-ara-A is deaminated at a rate that is 10 times slower than that of ddAdo. nih.gov This increased resistance to deamination, combined with other metabolic properties, makes such fluorinated nucleosides promising candidates for further study. nih.gov

Table 1: Comparative Deamination of Fluorinated vs. Non-Fluorinated Adenosine Analogs

| Compound | Key Structural Feature | Susceptibility to Deamination | Reference |

|---|---|---|---|

| 4′-ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) | 2-position fluorine | Less susceptible to adenosine deaminase | researchgate.net |

| 2'-fluoro-2',3'-dideoxyarabinosyladenine (2'-F-dd-ara-A) | 2'-position fluorine | Deaminated 10 times less rapidly than ddAdo | nih.gov |

| 2',3'-dideoxyadenosine (ddAdo) | Non-fluorinated analog | Primary metabolic route is catabolic deamination | nih.gov |

Phosphorylation by Intracellular Kinases

For nucleoside analogs to exert their biological activity, they must typically be converted intracellularly into their 5'-triphosphate form. nih.gov This multi-step phosphorylation is carried out by various intracellular kinases. The efficiency of this anabolic pathway is a key determinant of the compound's potency.

The initial phosphorylation to the monophosphate is often the rate-limiting step. In the case of floxuridine (B1672851) (2'-deoxy-5-fluorouridine), it is phosphorylated by thymidine kinase to form 5-fluorodeoxyuridine monophosphate (FdUMP). patsnap.com This active metabolite then inhibits thymidylate synthase, a critical enzyme for DNA synthesis. patsnap.compatsnap.com

Subsequent phosphorylation from the monophosphate to the di- and triphosphate forms is also crucial. For the antiviral agent 2',3'-dideoxyinosine (ddI), a key intermediate in its activation is 2',3'-dideoxyadenosine 5'-monophosphate (ddAMP). nih.gov Studies suggest that the mitochondrial adenylate kinase (AK2) plays a major role in the phosphorylation of ddAMP to its diphosphate (B83284) in human lymphocytes. nih.govresearchgate.net

The phosphorylation of different nucleoside analogs can be influenced by the presence of other drugs. For example, the phosphorylation of stavudine (B1682478) (d4T) in peripheral blood mononuclear cells is significantly reduced by zidovudine. nih.govnih.gov Ribavirin and doxorubicin (B1662922) have also been shown to inhibit d4T phosphorylation. nih.govnih.gov This highlights the potential for drug-drug interactions at the level of intracellular activation.

While specific kinase data for this compound is not detailed, the general mechanism for related fluorinated dideoxynucleosides involves sequential phosphorylation. For 5-fluoro-2',3'-dideoxy-3'-fluorouridine, its 5'-phosphate form (3'-FFdUMP) has been shown to inhibit thymidylate synthetase. nih.gov This indicates that the compound can be phosphorylated, and its monophosphate form is biochemically active. nih.gov

Table 2: Enzymes Involved in the Phosphorylation of Nucleoside Analogs

| Nucleoside Analog | Phosphorylating Enzyme(s) | Resulting Metabolite(s) | Reference |

|---|---|---|---|

| Floxuridine | Thymidine kinase | 5-fluorodeoxyuridine monophosphate (FdUMP) | patsnap.com |

| 2',3'-dideoxyadenosine 5'-monophosphate (ddAMP) | Adenylate kinase (AK2) | 2',3'-dideoxyadenosine 5'-diphosphate (ddADP) | nih.govresearchgate.net |

| Stavudine (d4T) | Intracellular kinases | d4T-monophosphate, -diphosphate, -triphosphate | nih.govnih.gov |

Structure Activity Relationship Sar Studies of 2 ,3 Dideoxy 3 Fluoro Alpha Uridine Analogs

Impact of Fluoro-Substitution Position and Stereochemistry on Biological Activity

The introduction of a fluorine atom into the sugar moiety of a nucleoside analog can dramatically alter its biological properties. The position and stereochemistry of this substitution are critical determinants of the compound's ability to interact with viral or cellular enzymes.

The placement of a fluorine atom at the 3'-position of the sugar ring has proven to be a particularly effective strategy in the design of antiviral nucleosides. In a study evaluating one hundred nucleoside analogs with fluorine substitutions at various positions on the pentose (B10789219) ring, 3'-fluoro-3'-deoxythymidine emerged as the most active inhibitor of HIV-1 replication. asm.orgasm.org This highlights the significance of the 3'-fluoro substitution for potent antiviral activity.

In contrast, the introduction of a second fluorine atom to create a 2',3'-difluoro pattern does not consistently lead to enhanced biological activity and can sometimes be detrimental. For instance, a study synthesizing various fluorinated sugar analogs of potential anti-HIV-1 nucleosides, including 2',3'-dideoxy-2',3'-difluoro-5-methyluridine, found that these compounds showed no significant activity. nih.gov This suggests that the seemingly small modification of adding another fluorine can almost completely inactivate the agent. nih.gov

However, the context of the entire molecule is crucial. In some cases, difluorination can be beneficial. For example, gemcitabine (B846) (2',2'-difluorodeoxycytidine) is a potent anticancer agent, and its activity is significantly greater than its monofluorinated counterpart, 2'-fluoro-2'-deoxycytidine (2FdC). mdpi.comsemanticscholar.org This underscores that the impact of fluorination patterns is highly dependent on the specific nucleoside analog and its intended biological target.

A comparative study of 3'-fluoro and 2',3'-difluoro 2',3'-dideoxynucleoside analogs against hepatitis B virus (HBV) and hepatitis C virus (HCV) revealed that several 5-substituted 3'-fluoro derivatives demonstrated moderate anti-HBV activity and were weak inhibitors of HCV. nih.gov The corresponding 2',3'-difluoro analogs synthesized in the same study did not show superior activity, further emphasizing the often-favorable profile of the 3'-monofluoro substitution. nih.gov

| Compound | Fluorination Pattern | Target | Observed Activity | Reference |

|---|---|---|---|---|

| 3'-fluoro-3'-deoxythymidine | 3'-Fluoro | HIV-1 | Most active inhibitor in a large screen | asm.orgasm.org |

| 2',3'-dideoxy-2',3'-difluoro-5-methyluridine | 2',3'-Difluoro | HIV-1 | No significant activity | nih.gov |

| 3'-fluoro-2',3'-dideoxyuridine (FddUrd) | 3'-Fluoro | HIV-1 | Potent inhibitor | nih.gov |

| 5-substituted 3'-fluoro-2',3'-dideoxyuridines | 3'-Fluoro | HBV/HCV | Moderate anti-HBV, weak anti-HCV | nih.gov |

Naturally occurring nucleosides predominantly exist in the β-configuration, where the nucleobase is on the same side of the sugar ring as the C5' hydroxymethyl group. nih.gov However, synthetic chemistry allows for the creation of α-anomers, where the nucleobase is on the opposite side. nih.gov This seemingly subtle change in stereochemistry can have profound consequences for biological activity.

Generally, β-anomers are more biologically active because they mimic the natural substrates of polymerases and kinases. nih.gov However, α-nucleosides possess unique properties, such as high stability against enzymatic degradation, which can be advantageous. nih.govrsc.org In some instances, α-anomers have demonstrated significant biological activities, including inhibitory effects against tumors and bacteria. nih.gov

The reduced steric hindrance in deoxynucleosides can make the formation of the α-anomer easier during synthesis. nih.gov While there is a general preference for β-anomers for optimal interaction with target enzymes, the specific context of the analog and the target enzyme determines the ultimate effect. For 2',3'-dideoxy-3'-fluoro-uridine, the alpha anomer is the subject of this article, indicating that this specific configuration can confer desirable properties. The stability of the glycosidic bond is a crucial factor for the therapeutic utility of nucleoside analogs, and the α-configuration can influence this stability. nih.gov

Effects of Pyrimidine (B1678525) Base Modifications on Biological Efficacy

Modifying the pyrimidine base, in this case, uracil (B121893), is a common strategy to enhance the biological activity and selectivity of nucleoside analogs.

Halogenation at the C5 position of the uracil ring has been shown to be a particularly effective modification for improving the antiviral potency of 3'-fluoro-2',3'-dideoxyuridine (FddUrd). nih.gov In a study aimed at increasing the anti-HIV potency of FddUrd, a series of 5-halogenated derivatives were synthesized. nih.gov Among these, 3'-fluoro-2',3'-dideoxy-5-chlorouridine emerged as the most selective inhibitor of HIV-1 replication, with a selectivity index comparable to that of azidothymidine (AZT). nih.gov

This enhancement in activity is attributed to several factors. The C5 position is synthetically accessible, and modifications at this site can improve biostability and bioavailability. researchgate.netmostwiedzy.pl 5-halopyrimidines are known to exhibit anticancer and antiviral properties. researchgate.netmostwiedzy.pl The introduction of a halogen can alter the electronic properties of the pyrimidine ring and may enhance the binding affinity of the nucleoside analog to its target enzyme. nih.gov

| Compound | C5 Modification | Target | Observed Activity | Reference |

|---|---|---|---|---|

| 3'-fluoro-2',3'-dideoxyuridine (FddUrd) | -H | HIV-1 | Potent inhibitor | nih.gov |

| 3'-fluoro-2',3'-dideoxy-5-chlorouridine | -Cl | HIV-1 | Most selective inhibitor in the series | nih.gov |

| 3'-fluoro-2',3'-dideoxy-5-bromouridine | -Br | HIV-1 | Active, but less selective than the chloro analog | nih.gov |

| 3'-fluoro-2',3'-dideoxy-5-iodouridine | -I | HIV-1 | Active, but less selective than the chloro analog | nih.gov |

Beyond halogenation, other substituents at the C5 position can also modulate biological activity. The nature of the substituent can influence the molecule's ability to be recognized by cellular kinases for phosphorylation, a necessary step for the activation of most nucleoside analogs. Furthermore, C5 substituents can impact the interaction of the analog with the target polymerase. For example, studies on 5-substituted 2-thiouridines have shown that the C5 substituent determines the formation of keto-enol or zwitterionic forms, which is important for the accuracy of mRNA codon reading. nih.gov While not directly on 2',3''-dideoxy-3''-fluoro-alpha-uridine, these findings illustrate the principle that C5 modifications can have significant electronic and structural consequences.

Sugar Moiety Modifications and Their Biochemical and Cellular Ramifications

The sugar moiety is a critical component of nucleoside analogs, and modifications to it can have profound biochemical and cellular ramifications. nih.gov The conformation of the ribofuranose sugar plays a vital role in the structure and function of nucleic acids and their analogs. researchgate.net

Even small changes to the sugar structure can have significant effects on the biological properties of the compound. nih.gov For instance, the introduction of a fluorine atom, as in 2',3''-dideoxy-3''-fluoro-alpha-uridine, alters the stereoelectronic properties of the sugar and can fix its conformation. oup.com This conformational rigidity can enhance the binding of the analog to a target enzyme or, conversely, prevent it from being recognized.

The 2'- and 3'-positions of the sugar are particularly important. The absence of a 3'-hydroxyl group, as in dideoxynucleosides, leads to chain termination of DNA synthesis, which is a key mechanism of action for many antiviral drugs. asm.org The addition of a fluorine atom at the 3'-position, as in the title compound, maintains this chain-terminating ability while potentially enhancing other properties like metabolic stability. nih.gov

Exploration of Dideoxyribose Scaffold Variations

Modifications to the 2',3'-dideoxyribose scaffold of 3'-fluorinated nucleosides have a profound impact on their biological profiles, particularly their antiviral activity. The orientation of the fluorine atom at the 3'-position is a critical determinant of activity. Research has consistently shown that for dideoxynucleosides, a 3'-α-fluoro ("down") configuration is often correlated with potent anti-HIV activity, whereas the 3'-β-fluoro ("up") configuration generally results in inactive compounds.

One area of exploration has been the introduction of unsaturation into the sugar ring. A study on β-D-3'-fluoro-2',3'-unsaturated nucleosides revealed that the nature of the nucleobase significantly influences anti-HIV-1 activity. Among the synthesized compounds, the cytosine derivative demonstrated the most potent antiviral effect. This suggests that while the 3'-fluoro-2',3'-unsaturated scaffold is important, the interplay between the modified sugar and the nucleobase is crucial for optimal activity. nih.gov

Another key modification to the dideoxyribose scaffold involves the 5'-position. The synthesis of 5'-O-fatty acyl derivatives of 3'-fluoro-2',3'-dideoxythymidine (FLT), a related thymidine (B127349) analog, has been investigated as a strategy to improve drug delivery and antiviral potency. These prodrugs are designed to be hydrolyzed in vivo to release the active nucleoside. Certain 5'-O-fatty acyl esters of FLT have demonstrated enhanced activity against both cell-free and cell-associated HIV, including multidrug-resistant strains, when compared to the parent compound. mdpi.com This enhancement is attributed to improved cellular uptake due to the increased lipophilicity conferred by the fatty acid chain. mdpi.com

Table 1: Impact of Dideoxyribose Scaffold Variations on Anti-HIV Activity of 3'-Fluorinated Nucleoside Analogs

| Compound/Analog Class | Modification on Dideoxyribose Scaffold | Key SAR Finding | Reference |

| β-D-3'-fluoro-2',3'-unsaturated nucleosides | Introduction of a double bond between the 2' and 3' carbons. | The cytosine analog was the most potent against HIV-1. | nih.gov |

| 5'-O-fatty acyl derivatives of 3'-fluoro-2',3'-dideoxythymidine | Esterification of the 5'-hydroxyl group with fatty acids. | Certain derivatives showed enhanced anti-HIV activity and improved cellular uptake. | mdpi.com |

Correlation between Molecular Lipophilicity and Observed Biological Activity (in related uridine (B1682114) derivatives)

The lipophilicity of nucleoside analogs is a critical physicochemical property that significantly influences their pharmacokinetic and pharmacodynamic profiles. It plays a key role in the ability of a drug to cross cellular membranes and interact with its molecular target. In the context of uridine derivatives, a clear correlation between molecular lipophilicity and biological activity has been established.

A study investigating a series of 2-deoxy sugar derivatives of uridine as potential anti-influenza A virus compounds demonstrated a significant linear correlation between their lipophilicity and antiviral activity. nih.gov The researchers found that more hydrophobic compounds, characterized by higher chromatographic lipophilicity index (RMw) or calculated partition coefficient (XlogP3) values, exhibited increased antiviral activity. nih.gov This suggests that enhanced lipophilicity may facilitate the transport of these uridine derivatives across cell membranes, leading to higher intracellular concentrations and greater efficacy. nih.gov It is also hypothesized that hydrophobic interactions between the more lipophilic compounds and their target receptors may contribute to the observed increase in activity. nih.gov

The data from this study quantitatively illustrate this relationship, providing a valuable framework for the design of new uridine-based antiviral agents. By modulating the lipophilicity through structural modifications, it is possible to optimize the biological activity of these compounds.

Table 2: Correlation of Lipophilicity and Anti-Influenza A Virus Activity in 2-Deoxy Sugar Uridine Derivatives

| Compound | Modification | IC50 (µM) * | RMw | XlogP3 |

| 1 | 2-deoxy-D-glucose derivative | >100 | 0.82 | 0.44 |

| 2 | 2-deoxy-D-glucose derivative with 3'-O-benzoyl | 82 | 1.34 | 2.58 |

| 3 | 2-deoxy-D-glucose derivative with 3',4'-di-O-benzoyl | 95 | 1.67 | 4.73 |

| 4 | 2-deoxy-D-galactose derivative | 100 | 0.77 | 0.44 |

| 5 | 2-deoxy-D-galactose derivative with 3'-O-benzoyl | >100 | 1.25 | 2.58 |

| 6 | 2-deoxy-D-galactose derivative with 3',4'-di-O-benzoyl | >100 | 1.58 | 4.73 |

| 7 | 2-deoxy-D-allose derivative | >100 | 0.81 | 0.44 |

| 8 | 2-deoxy-D-allose derivative with 3'-O-benzoyl | >100 | 1.30 | 2.58 |

| 9 | 2-deoxy-D-allose derivative with 3',4'-di-O-benzoyl | >100 | 1.62 | 4.73 |

*IC50 values are against influenza A/ostrich/Denmark/725/96 (H5N2) in MDCK cells. Data sourced from Krol et al. (2017). nih.gov

Preclinical Biological Evaluation and Mechanistic Therapeutic Potential Research

Antiviral Activity Spectrum in In Vitro Model Systems

The unique structural features of fluorinated nucleosides have positioned them as promising candidates for antiviral drug development. Their ability to act as chain terminators during viral replication or as inhibitors of key viral enzymes forms the basis of their therapeutic potential.

Inhibition of Human Immunodeficiency Virus (HIV) Replication

A series of 3'-fluoro-modified nucleosides have demonstrated notable efficacy as anti-HIV agents. Among these, the C-5-chloro-substituted derivative of 2',3'-dideoxy-3'-fluorouridine (B52696) (FddUrd) has emerged as a particularly efficient and selective inhibitor of HIV replication. In vitro studies using MT-4 cells revealed that the antiviral effective dose (ED50) of this compound was 700-fold below its cytotoxic dose (CD50), indicating a favorable selectivity index. The 5'-triphosphate form of FddUrd and its 5-Chloro derivative are potent inhibitors of HIV-reverse transcriptase, with IC50 values of 0.07 ± 0.01 and 0.04 ± 0.006 microM, respectively. This highlights their direct interaction with a critical enzyme in the HIV life cycle.

Antiviral Efficacy against Influenza A Virus

While direct studies on 2'',3''-Dideoxy-3''-fluoro-alpha-uridine against the Influenza A virus are not extensively documented, research on related uridine (B1682114) derivatives provides valuable insights. For instance, 4'-Fluorouridine (4'-FlU) has been identified as a potent inhibitor of a range of influenza A and B viruses, demonstrating nanomolar potency in human airway epithelium organoids. biorxiv.orgnews-medical.net The mechanism of action for 4'-FlU involves immediate chain termination of the influenza A virus polymerase after its incorporation. biorxiv.org Furthermore, other uridine derivatives, specifically those of 2-deoxy sugars, have been shown to exert a significant inhibitory effect on influenza A virus infection in vitro by targeting the glycan processing steps during the maturation of viral glycoproteins. nih.govmdpi.com

Activity against Hepatitis B Virus (HBV) (for L-Cytidine Analogues)

In the realm of anti-HBV research, L-cytidine analogues have shown significant promise. A notable example is 2',3'-Dideoxy-2',3'-didehydro-β-L(-)-5-fluorocytidine (L(-)Fd4C), which has demonstrated potent activity against HBV in cell cultures. nih.govasm.orgnih.gov This compound was found to be at least 10 times more potent than lamivudine, a well-established anti-HBV drug. nih.govasm.orgnih.gov The antiviral action of L(-)Fd4C is attributed to the inhibition of HBV DNA polymerase by its 5'-triphosphate metabolite, which competes with the natural substrate dCTP. nih.govasm.orgnih.gov The triphosphate form of L(-)Fd4C exhibited a concentration-dependent inhibition of dCTP incorporation into the viral minus-strand DNA, with a 50% inhibitory concentration of 0.2 µM. researchgate.net

Assessment of Broad-Spectrum Antiviral Potential (based on related fluoro-deoxyadenosine)

The therapeutic potential of fluorinated nucleosides extends beyond a single virus, with some analogues exhibiting broad-spectrum antiviral activity. 3'-Deoxy-3'-fluoroadenosine, a related fluoro-nucleoside, has shown remarkable inhibitory activity against a range of emerging flaviviruses, including Tick-borne encephalitis virus (TBEV), Zika virus, and West Nile virus, with EC50 values in the low-micromolar range. nih.gov This suggests that the introduction of a fluorine atom in the sugar moiety can confer activity against a diverse array of viruses, highlighting the potential for developing broad-spectrum antiviral agents based on this structural motif.

Anticancer Research Pathways in Preclinical Models

In addition to their antiviral properties, certain nucleoside analogues have been investigated for their potential as anticancer agents. Their ability to interfere with DNA synthesis and induce cytotoxicity in rapidly dividing cancer cells is the primary mechanism underlying their antitumor activity.

In Vitro Cytotoxic Activity in Leukemic Cell Lines (e.g., L1210)

The cytotoxic effects of nucleoside analogues have been evaluated in various cancer cell lines, including the L1210 leukemic cell line. Research on 3'-Amino-2',3'-dideoxycytidine, a compound structurally similar to the subject of this article, has demonstrated its potent inhibitory effect on the replication of cultured L1210 cells, with an IC50 of 1 microM. nih.gov Interestingly, its deaminated derivative, 3'-amino-2',3'-dideoxyuridine, was found to be significantly less cytotoxic. nih.gov This suggests that the amino group at the 4-position of the pyrimidine (B1678525) ring plays a crucial role in the cytotoxic activity of this particular analogue in L1210 cells.

Data Tables

Table 1: Antiviral Activity of 3'-Fluoro-Modified Nucleosides Against HIV-1

| Compound | ED50 (µM) in MT-4 cells | CD50 (µM) in MT-4 cells | Selectivity Index (CD50/ED50) | Target | IC50 (µM) |

| C-5-chloro-substituted FddUrd | Not specified | Not specified | 700 | HIV-Reverse Transcriptase | 0.04 ± 0.006 |

| FddUrd | Not specified | Not specified | Not specified | HIV-Reverse Transcriptase | 0.07 ± 0.01 |

Table 2: Antiviral Activity of L-Cytidine Analogues Against HBV

| Compound | Potency vs. Lamivudine | Target | IC50 (µM) |

| L(-)Fd4C | ≥10 times more potent | HBV DNA Polymerase | 0.2 |

Table 3: Cytotoxic Activity in L1210 Leukemic Cell Line

| Compound | IC50 (µM) |

| 3'-Amino-2',3'-dideoxycytidine | 1 |

| 3'-amino-2',3'-dideoxyuridine | Significantly less cytotoxic |

Activity in Models of Lymphoid Malignancies

Research in the field of fluorinated nucleosides has often focused on derivatives with modifications at the C-5 position of the uracil (B121893) ring or on analogs of other nucleosides like cytidine (B196190) and adenosine (B11128). For instance, related compounds such as 5-fluorouracil (B62378) and its derivatives have undergone extensive preclinical and clinical evaluation against a range of solid tumors and hematological malignancies. However, direct evidence and detailed data sets, including dose-response curves and mechanisms of action for 2',3'-Dideoxy-3'-fluoro-uridine in lymphoid malignancy models, remain to be established and published in peer-reviewed literature.

The specific instruction to focus solely on purine (B94841) nucleoside analogs in this context for lymphoid malignancies further underscores the lack of available data for this pyrimidine analog. Without specific preclinical studies, any discussion on its potential in this area would be speculative and fall outside the scope of this evidence-based article.

General Cytotoxic Effects in Various Cell Cultures

Investigations into the general cytotoxic effects of 2',3'-Dideoxy-3'-fluoro-uridine across a broad range of cell cultures are also limited in the available scientific literature. While the broader class of fluorinated nucleosides is known to exert cytotoxic effects primarily through the inhibition of DNA and RNA synthesis, specific data, such as IC50 values for 2',3'-Dideoxy-3'-fluoro-uridine, are not widely reported.

One study on 3'-fluoro-modified nucleosides reported on the cytotoxic profile of 2',3'-dideoxy-3'-fluorouridine (FddUrd) and its C-5-chloro-substituted derivative. The research indicated that the 50% inhibitory dose for cell proliferation for both the parent compound and its derivative was in the millimolar range for various human cell lines and for mouse colony-forming unit-granulocyte macrophage (CFU-GM). nih.gov This suggests a relatively low level of general cytotoxicity compared to more potent anticancer agents.

To provide a clear overview of the available data, the following interactive data table summarizes the reported cytotoxic activity.

| Compound | Cell Line/System | Assay | Endpoint | Result | Reference |

| 2',3'-Dideoxy-3'-fluoro-uridine | Various human cell lines | Cell Proliferation | CD50 | Millimolar range | nih.gov |

| 2',3'-Dideoxy-3'-fluoro-uridine | Mouse CFU-GM | Colony Formation | CD50 | Millimolar range | nih.gov |

CD50: 50% cytotoxic dose

The limited data specifically concerning 2',3'-Dideoxy-3'-fluoro-uridine prevents a more detailed analysis and comparison across a wide spectrum of cell types. The majority of published research tends to focus on derivatives that exhibit more potent biological activity, such as antiviral or anticancer effects. For example, significant research has been conducted on 5-Chloro-2',3'-dideoxy-3'-fluorouridine, which has shown selective anti-HIV activity.

Advanced Research Methodologies and Prospective Directions

Computational Chemistry and Molecular Modeling Approaches

Computational methods have become indispensable in drug discovery, offering predictive power that can guide the synthesis and evaluation of novel compounds. These in silico techniques allow researchers to model and simulate the interactions of molecules like 2',3''-Dideoxy-3''-fluoro-alpha-uridine with their biological targets, saving time and resources.

Ligand-protein docking is a computational technique used to predict the preferred orientation of a molecule when bound to a protein target. For nucleoside analogs like 2',3''-Dideoxy-3''-fluoro-alpha-uridine, docking studies can elucidate how the compound fits into the active site of a target enzyme, such as a viral polymerase or kinase.

These studies are critical for understanding the mechanism of action. For instance, molecular docking has been performed on uridine (B1682114) derivatives to investigate their binding modes within the main protease of SARS-CoV-2. nih.gov Such analyses reveal key interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.govnih.gov In studies of similar carbocyclic nucleosides, molecular modeling suggests that hydrophobic interactions and hydrogen bonding are crucial for stabilizing the compound within the active site of wild-type HIV reverse transcriptase (HIV-RT). nih.gov By predicting these binding modes, researchers can rationalize the observed biological activity and design modifications to the uridine analog to enhance its binding affinity and specificity.

Table 1: Representative Binding Affinities of Uridine Derivatives with Viral Proteases from Docking Studies

| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Acylated Uridine Derivatives | SARS-CoV-2 Mpro (6LU7) | -6.0 to -7.8 | HIS41, CYS145, GLY143, MET165 |

| Acylated Uridine Derivatives | SARS-CoV-2 Mpro (6Y84) | -5.9 to -7.7 | HIS41, CYS145, SER144, GLN189 |

Note: This table presents example data for uridine derivatives to illustrate the type of information gained from docking studies. Data is derived from studies on related compounds. nih.gov

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes and interaction dynamics of a compound and its protein target over time. While static docking provides a snapshot, MD simulations offer a more realistic representation of the biological environment.

For fluorinated nucleosides, MD simulations can reveal how the fluorine atom influences the sugar pucker conformation, which is a critical determinant of biological activity. nih.gov Simulations can also assess the stability of the interactions predicted by docking studies. For example, MD simulations have been used to analyze the energy of the complex between a carbocyclic nucleoside triphosphate analog and HIV-RT, correlating these findings with antiviral activity. wikipedia.org This approach helps to understand how mutations in the target protein might affect binding and lead to drug resistance. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org By developing a QSAR model for a series of uridine analogs, researchers can predict the activity of new, unsynthesized compounds.

The process involves calculating a set of molecular descriptors for each compound in a training set. nih.gov These descriptors quantify various physicochemical properties, such as lipophilicity (logP), electronic properties, and molecular shape. nih.govnih.gov Statistical methods are then used to build a regression or classification model that correlates these descriptors with the measured biological activity. nih.govnih.gov For antiviral nucleosides, QSAR studies have indicated that compounds with high activity should possess specific characteristics, such as low values for logP and large values for logS (water solubility). nih.gov These models serve as valuable tools for lead optimization, guiding the design of new derivatives with potentially improved potency. nih.gov

Structural Biology Techniques for Mechanistic Insights

Structural biology techniques provide high-resolution, three-dimensional information about molecules and their complexes. These methods are crucial for validating computational models and providing a definitive understanding of molecular interactions.

X-ray crystallography is a powerful technique for determining the precise atomic structure of a molecule or a molecular complex. By crystallizing a target enzyme in complex with 2',3''-Dideoxy-3''-fluoro-alpha-uridine (or its active triphosphate form), researchers can obtain an atomic-level map of the binding site.

This technique has been used to solve the crystal structures of numerous enzymes with bound nucleoside analogs, providing invaluable mechanistic insights. For example, the crystal structure of 5-fluoro-2'-deoxy-beta-uridine has been determined, revealing details of its molecular dimensions and conformation. mdpi.com Similarly, human uridine-cytidine kinase, an enzyme involved in the activation of uridine-based drugs, has been crystallized with various ligands, allowing for a detailed examination of its active site. biorxiv.org These crystal structures can reveal the exact hydrogen bonding patterns, the positions of water molecules, and any conformational changes in the enzyme upon ligand binding, offering a solid foundation for structure-based drug design.

Table 2: Crystallographic Data for Uridine-Cytidine Kinase 2 (UCK2) Complexes

| Crystal Form | Ligand(s) | Space Group | Resolution (Å) |

|---|---|---|---|

| Form I | Ligand-free | P2(1)2(1)2 | N/A |

| Form IIa | CTP | F222 | N/A |

| Form IIc | Cytidine (B196190) | F222 | N/A |

| Form IV | Cytidine and ATP | C2 | 1.8 |

Note: This table shows representative crystallographic data for a relevant human kinase, illustrating the detailed information obtained from such studies. biorxiv.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides information about the structure, dynamics, and chemical environment of atoms in a molecule. In the study of 2',3''-Dideoxy-3''-fluoro-alpha-uridine, NMR is essential for confirming its chemical structure after synthesis and for studying its conformation in solution.

¹H, ¹³C, and ¹⁹F NMR are particularly useful for fluorinated nucleosides. ijnrd.org ¹⁹F NMR can directly probe the environment of the fluorine atom. NMR studies have been instrumental in identifying byproducts during the synthesis of related compounds, such as 3'-alpha-fluoro-2',3'-dideoxyguanosine, which helps to understand the fluorination reaction mechanism. Furthermore, NMR can determine the preferred sugar pucker conformation (North or South) of nucleosides in solution, which is a key factor influencing their interaction with enzymes. nih.gov For instance, NMR observations of 2′,4′-DiF-rU revealed that it adopts a North conformation, which is maintained in DNA and RNA duplexes. nih.gov

Rational Design of Novel Analogs and Prodrug Strategies

The development of nucleoside analogs like 2'',3''-Dideoxy-3''-fluoro-alpha-uridine is an iterative process, relying on sophisticated medicinal chemistry to enhance therapeutic properties. Rational design principles and prodrug strategies are central to overcoming the inherent limitations of nucleoside analogs, such as metabolic instability, poor cellular uptake, and lack of target specificity. mdpi.comaacrjournals.org

Principles for Designing Compounds with Enhanced Efficacy and Target Selectivity

The rational design of novel analogs of this compound focuses on modifying its structure to improve its pharmacological profile. The primary goals are to increase potency against the intended viral or cancer cell target while minimizing effects on healthy host cells. azolifesciences.com This is achieved by leveraging an understanding of enzyme-substrate interactions and cellular metabolic pathways.

Key principles for enhancing efficacy and selectivity include:

Modification of the Pyrimidine (B1678525) Base: Alterations to the uracil (B121893) base can significantly impact target enzyme recognition and binding affinity. For instance, halogenation at the 5-position of the pyrimidine ring has been explored to enhance antiviral potency. The introduction of a chlorine atom to create 3'-fluoro-2',3'-dideoxy-5-chlorouridine resulted in a highly selective inhibitor of HIV-1 replication. nih.govacs.org These modifications can influence the electronic properties of the molecule and its interaction with the active site of target enzymes like viral polymerases. azolifesciences.com

Stereochemical Modifications of the Sugar Moiety: The conformation of the furanose ring is critical for recognition by both viral and human cellular kinases and polymerases. mdpi.com Introducing fluorine at the 3''-position, as in this compound, locks the sugar into a specific pucker, which can favor phosphorylation by viral kinases over human ones, thereby increasing selectivity. Further modifications, such as introducing fluorine at the 2'-position, can confer stability against degradation by nucleases. oup.com

Bioisosteric Replacement: This principle involves substituting one atom or group of atoms with another that has similar physical or chemical properties to enhance a desired biological activity. For example, in the broader class of nucleoside analogs, the 3'-hydroxyl group can be replaced with a sulfur atom (as in Lamivudine) or an azido (B1232118) group (as in Zidovudine) to act as a chain terminator for DNA synthesis. mdpi.com These changes prevent the formation of the phosphodiester bond required for nucleic acid elongation.

Prodrug Formulations (ProTides): Nucleoside analogs must be phosphorylated to their active triphosphate form within the cell. mdpi.comazolifesciences.com This process can be inefficient and is often a rate-limiting step. The ProTide (Pro-nucleotide) approach masks the monophosphate group with a phosphoramidate (B1195095) moiety. aacrjournals.org This chemical cap renders the molecule more lipophilic, facilitating its entry into cells. Once inside, the protective group is cleaved, releasing the pre-activated nucleoside monophosphate and bypassing the initial, often inefficient, phosphorylation step. aacrjournals.org This strategy has been successfully applied to enhance the intracellular concentration of the active drug form. aacrjournals.org

| Design Principle | Mechanism of Action | Objective | Example Analog/Strategy |

|---|---|---|---|

| Base Modification (Halogenation) | Alters electronic properties and enzyme binding affinity. | Increase potency and target selectivity. | 3'-fluoro-2',3'-dideoxy-5-chlorouridine nih.gov |

| Sugar Moiety Modification | Fixes sugar conformation to favor viral enzyme recognition and adds metabolic stability. | Enhance selectivity and resistance to degradation. | 2'-Deoxy-2'-fluorocytidine oup.com |

| Bioisosteric Replacement | Introduces a functional group that mimics a natural one to terminate DNA/RNA chain elongation. | Improve therapeutic action (e.g., chain termination). | Zidovudine (3'-azido group) |

| ProTide (Phosphoramidate Prodrug) | Bypasses the initial rate-limiting phosphorylation step by delivering a pre-activated monophosphate. | Increase intracellular concentration of the active metabolite. | Sofosbuvir aacrjournals.orgnih.gov |

Conceptual Approaches for Targeted Delivery of Nucleoside Analogs

A major challenge in nucleoside analog therapy is ensuring the drug reaches its target tissue or cells at a sufficient concentration without causing systemic toxicity. mdpi.com Since many nucleoside analogs are hydrophilic, they require specialized transporters to cross cell membranes. azolifesciences.com Targeted delivery systems are designed to overcome these pharmacokinetic hurdles.

Conceptual approaches include:

Liposomal Formulations: Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate hydrophilic drugs like nucleoside analogs. nih.gov This encapsulation protects the drug from premature degradation in the bloodstream and can facilitate uptake into target cells, particularly macrophage-rich tissues. nih.gov

Polymeric Nanoparticles and Nanogels: Biodegradable polymers, such as poly(D,L-lactide-co-glycolide) (PLGA), can be formulated into nanoparticles that carry nucleoside analogs. nih.gov These systems allow for sustained release of the drug, reducing the need for frequent administration. Nanogels, which are crosslinked polymer networks, can bind charged drug molecules and have been proposed as a promising system for delivering the active triphosphate forms of nucleoside analogs directly into cells. nih.gov

Dendrimers: Dendrimers are highly branched, synthetic macromolecules with a well-defined structure. researchgate.net Their unique architecture allows them to form stable, non-covalent complexes with nucleoside analogs, improving cellular uptake and overcoming some forms of drug resistance. researchgate.net

Polymer-Drug Conjugates: This approach involves covalently linking the nucleoside analog to a polymer carrier, such as chitosan. mdpi.com This conjugation can improve the drug's stability, solubility, and biodistribution. The release of the active drug at the target site can be controlled by designing the linker to be cleaved under specific physiological conditions (e.g., changes in pH). mdpi.com

| Delivery System | Description | Mechanism/Advantage | Relevance to Nucleoside Analogs |

|---|---|---|---|

| Liposomes | Microscopic lipid vesicles. | Encapsulates hydrophilic drugs, protects from degradation, can target phagocytic cells. nih.gov | Improves delivery of polar compounds that cannot easily cross cell membranes. |

| Polymeric Nanoparticles | Biodegradable polymer-based carriers. | Provides sustained drug release and can accumulate in specific tissues. nih.gov | Reduces systemic toxicity and improves therapeutic index. |

| Dendrimers | Highly branched macromolecules. | Forms stable complexes with drugs, enhancing cellular uptake and overcoming resistance. researchgate.net | Can improve the bioavailability of both the parent nucleoside and its prodrugs. |

| Polymer-Drug Conjugates | Drug covalently linked to a polymer backbone. | Increases drug stability and allows for controlled release at the target site. mdpi.com | Offers a way to modify the pharmacokinetic profile for targeted therapy. |

Emerging Research Areas and Unexplored Biological Roles for Fluorinated Nucleosides

The unique physicochemical properties imparted by the fluorine atom continue to make fluorinated nucleosides a fertile ground for drug discovery. mdpi.com Research is expanding beyond their established roles in antiviral and anticancer therapy to explore new applications and biological functions.

Emerging research areas include:

Broad-Spectrum Antiviral Agents: While many fluorinated nucleosides were developed for specific viruses like HIV or HBV, there is growing interest in their potential as broad-spectrum antiviral agents. For example, 3′-deoxy-3′-fluoroadenosine has demonstrated significant inhibitory activity against emerging flaviviruses, including Tick-Borne Encephalitis Virus (TBEV) and Zika Virus (ZIKV). nih.gov This suggests that fluorinated nucleosides could be valuable tools in responding to future viral outbreaks. The development of Azvudine, a 2'-fluorinated nucleoside, for treating both HIV and COVID-19 further highlights this potential. oup.com

Antimicrobial and Antiparasitic Applications: The fundamental role of nucleic acid synthesis in all living organisms suggests that nucleoside analogs could be repurposed to target bacteria, fungi, or parasites. Research is beginning to explore the efficacy of fluorinated nucleosides against various microbial pathogens, representing a potential new avenue for combating antimicrobial resistance. azolifesciences.com

Chemical Probes for Biological Research: The stability conferred by fluorine makes these compounds excellent tools for studying biological systems. oup.com 2'-Fluoro-modified nucleosides are used in the synthesis of aptamers and siRNA to increase their resistance to endonuclease degradation. trilinkbiotech.com This enhanced stability allows researchers to better study nucleic acid interactions, structure, and biological transformations, providing valuable insights into cellular processes.

Targeting RNA Viruses: The structural conformation imposed by fluorine substitution, particularly at the 2'-position, can make these analogs preferential substrates for RNA-dependent RNA polymerases (RdRp), which are characteristic of many RNA viruses. mdpi.com This has spurred research into designing novel fluorinated nucleosides specifically aimed at inhibiting the replication of viruses such as Hepatitis C, RSV, and coronaviruses. nih.govmedchemexpress.com

Q & A

Q. What synthetic pathways are optimized for producing 2',3'-Dideoxy-3'-fluoro-alpha-uridine, and how do reaction conditions influence stereochemical outcomes?

The synthesis typically involves fluorination at the 3' position of uridine derivatives. Key methods include:

- Pd-catalyzed alkynylation for coupling halogenated nucleosides with boronic acids or alkynes, as demonstrated in the synthesis of carboranyl-dideoxythiacytidine derivatives .

- Multistep phosphorylation using phosphorus trichloride (PCl₃) to generate phosphorochloridite intermediates, which are critical for forming nucleoside triphosphates .

Steric and electronic effects of the fluorine atom require precise control of temperature (-20°C to 0°C) and solvent polarity (e.g., anhydrous THF) to avoid epimerization. Conformational analysis via NMR (e.g., H, F, and C) and X-ray crystallography confirms stereochemical fidelity .

Q. How does 3'-fluoro substitution alter the conformational dynamics of 2',3'-Dideoxy-3'-fluoro-alpha-uridine compared to non-fluorinated analogs?

The 3'-fluoro group induces a C3'-endo sugar pucker , stabilizing the nucleoside in a pre-helical conformation favorable for incorporation into viral RNA/DNA. This contrasts with non-fluorinated analogs (e.g., 2',3'-dideoxyuridine), which adopt a C2'-endo conformation. Methodologies include:

- Nuclear Overhauser Effect (NOE) spectroscopy to assess interproton distances in solution .

- Density Functional Theory (DFT) calculations to model energy minima for sugar puckering modes .

Fluorination reduces rotational freedom around the glycosidic bond, enhancing base stacking interactions in duplex structures .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported anti-HIV activity (EC₅₀) of 2',3'-Dideoxy-3'-fluoro-alpha-uridine across cell lines?

Discrepancies arise from variations in cellular kinase expression (e.g., deoxycytidine kinase, dCK) and viral reverse transcriptase (RT) fidelity . Key approaches include:

- Comparative EC₅₀ assays in lymphoid (e.g., MT-4) vs. monocytic (e.g., U937) cells, accounting for differential phosphorylation efficiency .

- Enzymatic kinetics to measure and for dCK-mediated phosphorylation (e.g., in MT-4 cells) .

- Resistance profiling using RT mutants (e.g., K65R or M184V) to identify structural determinants of efficacy .

Table 1: Anti-HIV Activity Comparison

| Compound | EC₅₀ (μM) in MT-4 Cells | Selectivity Index (SI) | Reference |

|---|---|---|---|

| 2',3'-Dideoxy-3'-fluoro-uridine | 0.10 ± 0.02 | >1,000 | |

| 3TC (Lamivudine) | 0.10 ± 0.03 | >1,000 | |

| AZT (Zidovudine) | 0.0032 ± 0.0005 | 9,190 |

Q. How does the 3'-fluoro group influence resistance mechanisms in viral polymerases compared to 3'-azido or 3'-thia substitutions?

The 3'-fluoro group imposes steric hindrance that disrupts RT’s ability to excise the chain-terminating nucleotide. Unlike 3'-azido (AZT) or 3'-thia (3TC) analogs:

- M184V RT mutant confers >100-fold resistance to 3TC but only 5-fold resistance to 3'-fluoro derivatives .

- Pre-steady-state kinetic assays reveal a 50% reduction in incorporation efficiency () for 3'-fluoro-uridine triphosphate vs. natural dTTP in wild-type RT .

- Molecular docking shows fluorine’s electronegativity stabilizes a non-productive binding mode in RT’s active site .

Q. What methodologies assess the metabolic stability of 2',3'-Dideoxy-3'-fluoro-alpha-uridine against phosphatases and deaminases?

- HPLC-MS/MS quantifies intact nucleoside and metabolites (e.g., deaminated uracil derivatives) in hepatocyte lysates .

- Enzymatic assays with purified deoxycytidine deaminase (DCDA) show <10% degradation over 60 minutes at pH 7.4, compared to >90% deamination of ara-C .

- Plasma stability studies in human serum (37°C, 24h) demonstrate a half-life () of >8 hours, attributed to fluorine’s resistance to hydrolytic cleavage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.